molecular formula C11H13IN4O2 B6088920 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B6088920
M. Wt: 360.15 g/mol
InChI Key: QNQZIUJOJJAJFK-UHFFFAOYSA-N
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Description

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer and inflammation. It has also been used as a tool compound for studying the role of specific proteins and enzymes in biological pathways.

Mechanism of Action

The mechanism of action for 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide in lab experiments include its potency and selectivity for specific enzymes. This compound can be used as a tool compound for studying the role of specific proteins and enzymes in biological pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of analogs with improved potency and selectivity for specific enzymes.
3. Evaluation of this compound as a potential therapeutic agent for various diseases.
4. Studies on the potential toxicity of this compound and its effects on normal cells.
5. Investigation of the effects of this compound on other cellular processes such as apoptosis and autophagy.
In conclusion, 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and its effects on normal cells.

Synthesis Methods

The synthesis method for 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide involves the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized and can be scaled up for larger quantities of the compound.

properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O2/c1-6-4-9(15-18-6)13-10(17)5-16-8(3)11(12)7(2)14-16/h4H,5H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZIUJOJJAJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(5-methylisoxazol-3-yl)-

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